molecular formula C14H8BrCl B3253288 9-Bromo-10-chloroanthracene CAS No. 22273-72-9

9-Bromo-10-chloroanthracene

Cat. No.: B3253288
CAS No.: 22273-72-9
M. Wt: 291.57 g/mol
InChI Key: CUCKMYLUBLINBI-UHFFFAOYSA-N
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Description

9-Bromo-10-chloroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the substitution of bromine and chlorine atoms at the 9th and 10th positions of the anthracene structure, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-chloroanthracene typically involves the halogenation of anthracene. One common method is the sequential bromination and chlorination of anthracene. For instance, anthracene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 9-bromoanthracene. This intermediate can then be chlorinated using chlorine gas or other chlorinating agents like phosphorus pentachloride to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-10-chloroanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydroanthracene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Reactions: Products include various substituted anthracenes depending on the substituent introduced.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Products include dihydroanthracene derivatives.

Mechanism of Action

The mechanism of action of 9-Bromo-10-chloroanthracene in its applications is primarily based on its ability to absorb and emit light. The bromine and chlorine substitutions at the 9th and 10th positions of the anthracene ring system influence the electronic properties of the molecule, altering its absorption and emission spectra. This makes it suitable for use in photophysical applications such as OLEDs and photon upconversion systems .

Comparison with Similar Compounds

  • 9-Bromoanthracene
  • 10-Chloroanthracene
  • 9,10-Dibromoanthracene
  • 9,10-Dichloroanthracene

Comparison: 9-Bromo-10-chloroanthracene is unique due to the presence of both bromine and chlorine atoms, which provide a distinct set of electronic and steric properties compared to its mono-substituted counterparts. This dual substitution can lead to different reactivity patterns and photophysical behaviors, making it a valuable compound for specific applications in organic electronics and photochemistry .

Properties

IUPAC Name

9-bromo-10-chloroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCKMYLUBLINBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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